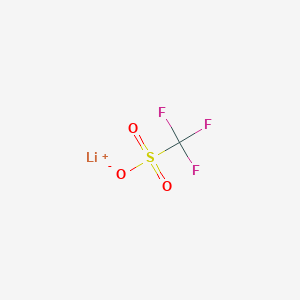

lithium;trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVFFRWZNYZUIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3LiO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lithium Trifluoromethanesulfonate from Triflic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium trifluoromethanesulfonate (B1224126) (LiTf), a versatile salt with significant applications in battery technology and organic synthesis. The primary focus of this document is the laboratory-scale synthesis commencing from trifluoromethanesulfonic acid (triflic acid), detailing the underlying chemical principles, experimental methodologies, and product characterization.

Introduction

Lithium trifluoromethanesulfonate, also known as lithium triflate, is a white, crystalline solid that is highly soluble in water and polar organic solvents. Its notable properties include high thermal stability, electrochemical stability, and the non-coordinating nature of the triflate anion. These characteristics make it a valuable component in the formulation of electrolytes for lithium-ion batteries and as a Lewis acid catalyst in various organic transformations. The synthesis of high-purity LiTf is crucial for these applications, and this guide outlines a reliable and reproducible method starting from triflic acid.

Reaction Principle

The most common and straightforward method for the laboratory synthesis of lithium trifluoromethanesulfonate is the neutralization reaction between the strong acid, triflic acid (CF₃SO₃H), and a lithium base. The two most frequently used lithium bases are lithium hydroxide (B78521) (LiOH) and lithium carbonate (Li₂CO₃).

The reaction with lithium hydroxide proceeds as a classic acid-base neutralization:

CF₃SO₃H + LiOH → CF₃SO₃Li + H₂O

When lithium carbonate is used, the reaction releases carbon dioxide gas, driving the reaction to completion:

2CF₃SO₃H + Li₂CO₃ → 2CF₃SO₃Li + H₂O + CO₂

Both reactions are typically performed in an aqueous medium and are known to proceed to give a quantitative yield of the desired salt.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of lithium trifluoromethanesulfonate from triflic acid.

| Parameter | Lithium Hydroxide Route | Lithium Carbonate Route | Reference |

| Molar Ratio (Acid:Base) | 1:1 | 2:1 | General Stoichiometry |

| Typical Solvent | Deionized Water | Deionized Water | [General Knowledge] |

| Reaction Temperature | 0 - 5 °C (initial) | Room Temperature | [General Knowledge] |

| Reported Yield | Quantitative (>95%) | Quantitative | [General Knowledge] |

| Purity (after purification) | Up to 99.9% | Up to 99.9% | Commercial Data |

| Melting Point | >300 °C | >300 °C | [1][2] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of lithium trifluoromethanesulfonate using both lithium hydroxide and lithium carbonate.

Synthesis using Lithium Hydroxide Monohydrate

Materials:

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

-

Anhydrous acetonitrile (B52724) (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Schlenk line or vacuum oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of lithium hydroxide monohydrate in deionized water. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a stoichiometric equivalent (1:1 molar ratio) of trifluoromethanesulfonic acid to the cooled lithium hydroxide solution via a dropping funnel. The addition should be dropwise to control the exothermic nature of the neutralization reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Remove the water from the resulting solution under reduced pressure using a rotary evaporator. The bath temperature should be kept moderate (e.g., 40-50 °C) to avoid any potential decomposition.

-

The crude lithium trifluoromethanesulfonate will be obtained as a white solid. For further purification, recrystallize the solid from hot, anhydrous acetonitrile.

-

Dissolve the crude product in a minimal amount of hot acetonitrile. Allow the solution to cool slowly to room temperature, and then place it in a freezer to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold, anhydrous acetonitrile.

-

Dry the final product under high vacuum at an elevated temperature (e.g., 80-120 °C) for several hours to remove any residual solvent and traces of water.

Synthesis using Lithium Carbonate

Materials:

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Lithium carbonate (Li₂CO₃)

-

Deionized water

-

Anhydrous ethanol (B145695) (for recrystallization)

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

In a beaker or Erlenmeyer flask, suspend a specific molar quantity of lithium carbonate in deionized water with vigorous stirring.

-

Slowly and carefully add a stoichiometric equivalent (2:1 molar ratio of acid to carbonate) of trifluoromethanesulfonic acid to the lithium carbonate suspension. The addition will cause effervescence as carbon dioxide is evolved. Add the acid portion-wise to control the foaming.

-

Continue stirring at room temperature until the evolution of gas ceases and all the lithium carbonate has dissolved, indicating the completion of the reaction.

-

Filter the resulting solution to remove any unreacted starting material or insoluble impurities.

-

Remove the water from the filtrate using a rotary evaporator to obtain the crude lithium trifluoromethanesulfonate.

-

Purify the crude product by recrystallization from anhydrous ethanol. Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain the pure lithium trifluoromethanesulfonate.

Characterization

The synthesized lithium trifluoromethanesulfonate can be characterized by various analytical techniques to confirm its identity and purity.

-

Melting Point: Lithium trifluoromethanesulfonate has a high melting point, typically reported as >300 °C.[1][2]

-

Infrared (IR) Spectroscopy: The IR spectrum of lithium trifluoromethanesulfonate will show characteristic absorption bands for the triflate anion. Key peaks are expected around 1225-1280 cm⁻¹ (asymmetric SO₃ stretch), 1150-1170 cm⁻¹ (symmetric SO₃ stretch), and 1030 cm⁻¹ (S-O stretch).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: A quartet is expected for the trifluoromethyl carbon (CF₃) due to coupling with the three fluorine atoms, typically observed around 120 ppm.

-

¹⁹F NMR: A sharp singlet is characteristic for the three equivalent fluorine atoms of the CF₃ group, appearing around -78 to -79 ppm relative to CFCl₃.[3]

-

Workflow and Process Diagrams

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Workflow diagram for the synthesis of lithium trifluoromethanesulfonate.

This guide provides a foundational understanding for the synthesis of lithium trifluoromethanesulfonate from triflic acid. For specific research applications, further optimization of reaction conditions and purification methods may be necessary to achieve the desired purity and material properties. Always adhere to standard laboratory safety procedures when handling strong acids and organic solvents.

References

An In-Depth Technical Guide to the Physicochemical Properties of Lithium Triflate

Introduction

Lithium trifluoromethanesulfonate (B1224126), commonly known as lithium triflate (LiTf), is a synthetic compound with the chemical formula LiCF₃SO₃.[1] It is a white, crystalline, and highly hygroscopic solid that has garnered significant attention in various scientific and industrial fields.[1][2] Its prominence stems from a unique combination of high thermal and chemical stability, excellent solubility in a wide range of solvents, and notable ionic conductivity.[3] These properties make it a crucial component in advanced electrochemical systems, particularly as an electrolyte in lithium-ion batteries, and a versatile catalyst in organic synthesis.[2][4] This technical guide provides a comprehensive overview of the core physicochemical properties of lithium triflate, intended for researchers, scientists, and professionals in drug development and materials science.

Core Physicochemical Properties

The fundamental physicochemical properties of lithium triflate are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value | References |

| Molecular Formula | CF₃LiO₃S | [5] |

| Molecular Weight | 156.01 g/mol | [5] |

| Appearance | White crystalline solid/powder | [1][2] |

| Melting Point | >300 °C (decomposes) | [6] |

| Density | 1.9 g/cm³ | [6] |

| Hygroscopicity | Highly hygroscopic | [1][2] |

Solubility Profile

Lithium triflate exhibits exceptional solubility in water and a variety of polar organic solvents, a property that is critical for its application in electrolyte solutions.[2][3][7] The solubility in several common solvents is detailed in the table below.

| Solvent | Solubility | Temperature (°C) |

| Water | Highly soluble | Ambient |

| Acetonitrile | Soluble | Ambient |

| Dimethyl Sulfoxide (DMSO) | Soluble | Ambient |

| Propylene Carbonate (PC) | Soluble | Ambient |

| Ethylene Carbonate (EC) | Soluble | Ambient |

| Tetrahydrofuran (THF) | Soluble | Ambient |

| Ethanol | Soluble | Ambient |

| N,N-Dimethylformamide (DMF) | Soluble | Ambient |

Thermal Stability

Lithium triflate is renowned for its high thermal stability, a crucial attribute for its use in applications requiring a wide operating temperature range, such as lithium-ion batteries.[3] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to evaluate its thermal behavior.

Differential Scanning Calorimetry (DSC): DSC analysis of lithium triflate typically shows no sharp melting point. Instead, the compound undergoes thermal decomposition at temperatures exceeding 300 °C.[6]

Thermogravimetric Analysis (TGA): TGA further confirms the high thermal stability of lithium triflate. Significant weight loss, indicating decomposition, is generally observed to commence above 300 °C.

Spectroscopic Properties

Spectroscopic techniques are invaluable for elucidating the molecular structure and solution behavior of lithium triflate, particularly the nature of ion-solvent and ion-ion interactions.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are powerful probes of the vibrational modes of the triflate anion (CF₃SO₃⁻) and are particularly sensitive to its local environment. These techniques are extensively used to study the extent of ion pairing in solution. The key vibrational modes and their approximate frequencies are listed below.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| SO₃ symmetric stretch | ~1032 | Raman | [8] |

| CF₃ symmetric stretch & deformation | ~757 | Raman | [8] |

| SO₃ asymmetric stretch | ~1228 | IR | [9] |

| CF₃ symmetric stretch | ~1175 | IR | [9] |

| CF₃ deformation | ~765 | IR | [9] |

The positions and shapes of these bands can shift depending on whether the triflate anion is a "free" ion solvated by the solvent, or part of a contact ion pair (CIP) or an aggregate (AGG) with the lithium cation.[10][11] For instance, the symmetric SO₃ stretching mode is often used to quantify the degree of ionic association.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei within the lithium triflate molecule.

-

¹⁹F NMR: The fluorine atoms in the trifluoromethyl (-CF₃) group are highly sensitive to their electronic surroundings. The ¹⁹F NMR chemical shift can vary depending on the degree of interaction between the triflate anion and the lithium cation. A single resonance is typically observed, with its position being indicative of the equilibrium between free ions and ion pairs.[12][13]

-

⁷Li NMR: The lithium nucleus is also NMR active. The ⁷Li chemical shift is sensitive to the solvation shell of the lithium cation and can provide insights into the coordination of solvent molecules and the triflate anion.[12][14]

-

¹³C NMR: A single resonance is expected for the carbon atom of the trifluoromethyl group.[15]

Solution Chemistry: Dissociation and Ion Pairing

In solution, lithium triflate dissociates into lithium cations (Li⁺) and triflate anions (CF₃SO₃⁻). However, depending on the solvent's dielectric constant and solvating ability, as well as the salt concentration, these ions can exist in various states of association. This equilibrium is crucial for understanding the ionic conductivity of electrolyte solutions.

References

- 1. Lithium triflate - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. hnsincere.com [hnsincere.com]

- 4. Collection - Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 5. strem.com [strem.com]

- 6. lithium triflate | CAS#:33454-82-9 | Chemsrc [chemsrc.com]

- 7. Lithium trifluoromethanesulfonate | 33454-82-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pragolab.cz [pragolab.cz]

- 11. pubs.acs.org [pubs.acs.org]

- 12. "Study of Lithium Triflate as an electrolyte in mixed ether-amine solvents" and "The use of Electron Paramagnetic Resonance Spectroscopy to study Dielectric properties of materials" [shareok.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. researchgate.net [researchgate.net]

- 15. Trifluoromethanesulfonic acid, lithium salt | CF3LiO3S | CID 3664839 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Architecture of Lithium Triflate: A Technical Guide to its Crystal Structure

For Immediate Release

This technical guide offers a comprehensive examination of the crystal structure of lithium trifluoromethanesulfonate (B1224126) (LiCF₃SO₃), commonly known as lithium triflate. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the detailed solid-state characteristics of this widely used salt.

Lithium triflate is a cornerstone in the development of lithium-ion batteries and also finds applications in organic synthesis.[1] A thorough understanding of its crystal structure is fundamental to appreciating its physical and chemical properties, such as ionic conductivity and thermal stability.[2] This guide synthesizes crystallographic data from single-crystal X-ray diffraction studies to provide a detailed overview of the atomic arrangement within the LiCF₃SO₃ crystal lattice.

Crystal Structure and Bonding Parameters

LiCF₃SO₃ crystallizes in the monoclinic P2₁/c space group.[3] The crystal structure is a two-dimensional arrangement consisting of CF₃ clusters and a SO₃Li sheet oriented in the (0, 0, 1) direction.[3] The lithium cation is coordinated to four oxygen atoms, forming edge-sharing LiO₄ tetrahedra.[3] The triflate anion (CF₃SO₃⁻) exhibits a distorted tetrahedral geometry around the central sulfur atom.[2]

The following tables summarize the key crystallographic data and bonding parameters for LiCF₃SO₃.

Table 1: Crystallographic Data for LiCF₃SO₃

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a (Å) | 10.2432 | [4] |

| b (Å) | 5.0591 | [4] |

| c (Å) | 9.5592 | [4] |

| α (°) | 90 | [4] |

| β (°) | 90.319 | [4] |

| γ (°) | 90 | [4] |

| Z | 4 | [4] |

Table 2: Selected Bond Lengths in LiCF₃SO₃

| Bond | Length (Å) | Reference |

| S-O | ~1.44 | [2] |

| S-C | ~1.82 | [2] |

| C-F | 1.33 - 1.35 | [2][3] |

| Li-O | 1.91 - 2.05 | [2][3] |

Table 3: Selected Bond Angles in LiCF₃SO₃

| Angle | Value (°) | Reference |

| F-C-F | 108.5 | [2] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of LiCF₃SO₃ is primarily achieved through single-crystal X-ray diffraction (XRD). The following protocol outlines the typical experimental steps involved.

1. Crystal Growth:

-

High-quality single crystals of LiCF₃SO₃ are grown from a suitable solvent. Due to its hygroscopic nature, crystallization is typically performed under anhydrous conditions.[1] Slow evaporation of a saturated solution in a polar organic solvent is a common method.

2. Crystal Mounting:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head. To prevent atmospheric moisture absorption, the crystal is often coated in an inert oil.

3. Data Collection:

-

The mounted crystal is placed in an X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 173 K) to reduce thermal vibrations of the atoms, resulting in a more precise structure determination.[5]

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is recorded on a detector.

4. Data Processing and Structure Solution:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

5. Structure Refinement:

-

The initial model is refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters.

-

The final refined structure is validated and analyzed to determine bond lengths, bond angles, and other geometric parameters.

Visualizing the Process and Structure

To better illustrate the experimental workflow and the fundamental relationships within the crystal structure, the following diagrams are provided.

Caption: Experimental workflow for the crystal structure analysis of LiCF₃SO₃.

Caption: Key relationships in the crystal structure of LiCF₃SO₃.

This guide provides a foundational understanding of the crystal structure of lithium triflate, which is essential for its application in various scientific and technological fields. The presented data and methodologies offer a valuable resource for researchers working with this important compound.

References

In-Depth Technical Guide to the Thermal Decomposition Pathway of Lithium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of lithium trifluoromethanesulfonate (B1224126) (LiCF₃SO₃), also known as lithium triflate. This document synthesizes available data on its thermal stability, decomposition products, and the methodologies used for its characterization, tailored for professionals in research and development.

Introduction

Lithium trifluoromethanesulfonate is a salt with high thermal and chemical stability, making it a subject of interest in various applications, including as an electrolyte in lithium-ion batteries. Understanding its thermal decomposition is crucial for assessing its safety profile and performance limits in high-temperature applications. This guide details the process of its thermal breakdown, including the sequence of reactions and the resulting products.

Thermal Stability and Decomposition Overview

Lithium trifluoromethanesulfonate is recognized for its notable thermal robustness, generally decomposing at temperatures above 300°C.[1][2] Studies comparing the thermal stability of various lithium salts have ranked LiCF₃SO₃ as more stable than common battery electrolyte salts such as LiPF₆ and LiBF₄, and second only to LiClO₄. A significant weight loss of approximately 86% is observed between 424°C and 483°C, which corresponds to the primary decomposition of the salt.[3]

The overall decomposition process involves the breakdown of the trifluoromethanesulfonate anion, leading to the formation of a stable solid residue and the evolution of several gaseous products.

Proposed Thermal Decomposition Pathway

Based on the analysis of related triflate compounds and general principles of thermal decomposition, the following pathway is proposed for lithium trifluoromethanesulfonate. The process is believed to initiate with the cleavage of the C-S bond in the triflate anion, followed by a series of reactions leading to the final products.

The solid residue from the thermal decomposition of lanthanoid triflates has been identified as the corresponding lanthanoid fluoride (B91410) (LnF₃). By analogy, the solid residue of LiCF₃SO₃ decomposition is expected to be lithium fluoride (LiF), a highly stable inorganic salt.

The gaseous products are thought to be a mixture of sulfur dioxide (SO₂), carbon dioxide (CO₂), and potentially other fluorinated carbon species. A safety data sheet for lithium trifluoromethanesulfonate lists carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and sulfur oxides (SOx) as potential combustion products.[4] The formation of HF would likely be contingent on the presence of a hydrogen source, such as residual water.

A proposed overall reaction, based on studies of similar metal triflates, is:

2 LiCF₃SO₃(s) → 2 LiF(s) + 2 SO₂(g) + 2 CO₂(g) + C₂F₄(g)

However, other fluorinated organic species might also be formed.

Diagram of the Proposed Thermal Decomposition Pathway

Caption: A logical diagram illustrating the proposed thermal decomposition of lithium trifluoromethanesulfonate into solid and gaseous products.

Quantitative Data

The following table summarizes the key quantitative data related to the thermal decomposition of lithium trifluoromethanesulfonate.

| Parameter | Value | Analytical Technique | Reference |

| Decomposition Onset Temperature | > 300 °C | TGA/DSC | [1][2] |

| Major Decomposition Range | 424 - 483 °C | TGA | [3] |

| Mass Loss during Major Decomposition | ~86% | TGA | [3] |

| Final Solid Residue | Lithium Fluoride (LiF) | Inferred from related compounds | - |

Experimental Protocols

The characterization of the thermal decomposition of lithium trifluoromethanesulfonate typically involves techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis methods like TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of LiCF₃SO₃ by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of LiCF₃SO₃ (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a controlled heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the mass of the final residue.

Diagram of a General TGA Workflow

References

An In-Depth Technical Guide to the Solubility of Lithium Trifluoromethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium trifluoromethanesulfonate (B1224126) (LiCF3SO3), a salt of significant interest in various scientific and industrial fields, including battery technology and drug development. Understanding its solubility in organic solvents is crucial for optimizing reaction conditions, developing novel electrolyte systems, and formulating pharmaceutical products.

Introduction

Lithium trifluoromethanesulfonate, often abbreviated as LiTf or LiCF3SO3, is a white crystalline solid that has gained prominence due to its high thermal stability, electrochemical stability, and the delocalized nature of its trifluoromethanesulfonate anion. These properties make it a valuable component in lithium-ion batteries, where it serves as a lithium salt in the electrolyte. In the realm of organic chemistry and drug development, its solubility characteristics dictate its utility in various non-aqueous reaction media and formulation strategies. This guide aims to provide a detailed summary of its solubility in common organic solvents, outline experimental protocols for solubility determination, and offer insights into the underlying principles governing its dissolution.

Factors Influencing Solubility

The solubility of an ionic compound like lithium trifluoromethanesulfonate in an organic solvent is a complex interplay of several factors:

-

Solvent Polarity and Dielectric Constant: Generally, polar solvents are better at dissolving ionic salts. A high dielectric constant helps to separate the ions by reducing the electrostatic forces between them.

-

Ion-Solvent Interactions: The strength of the interaction between the lithium cation (Li⁺) and the trifluoromethanesulfonate anion (CF₃SO₃⁻) with the solvent molecules plays a critical role. Solvents that can effectively solvate both the cation and the anion will exhibit higher solubilizing power.

-

Lattice Energy of the Salt: The energy required to break apart the crystal lattice of the salt is a key determinant. A higher lattice energy generally leads to lower solubility.

-

Temperature: The solubility of most salts, including LiCF3SO3, is temperature-dependent. For many systems, solubility increases with increasing temperature, although this is not universally true.

Quantitative Solubility Data

A study by Xin et al. systematically measured the solubilities of various lithium salts, including LiTFSI, in several non-aqueous solvents at different temperatures.[1][2] The dissolving abilities of the solvents for lithium salts were generally found to be in the order of ethanol (B145695) > dimethyl sulfoxide (B87167) (DMSO) > acetonitrile (B52724) > propylene (B89431) carbonate (PC) > dimethyl carbonate (DMC).[1][2]

Table 1: Solubility of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) in Various Organic Solvents [1][2]

| Solvent | Temperature (°C) | Solubility (mol salt / kg solvent) |

| Acetonitrile | 25 | 1.85 |

| 35 | 2.05 | |

| 45 | 2.28 | |

| Dimethyl Carbonate (DMC) | 25 | 0.45 |

| 35 | 0.53 | |

| 45 | 0.62 | |

| Dimethyl Sulfoxide (DMSO) | 25 | 2.55 |

| 35 | 2.85 | |

| 45 | 3.20 | |

| Propylene Carbonate (PC) | 25 | 1.25 |

| 35 | 1.42 | |

| 45 | 1.61 | |

| Ethanol | 25 | 3.50 |

| 35 | 3.95 | |

| 45 | 4.45 |

Note: The data presented is for LiTFSI as a close analog to LiCF3SO3. The original data was presented in mole fraction and has been converted to molality for this table.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and development. Several well-established methods can be employed, each with its own advantages and limitations.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

Principle: A saturated solution is prepared at a specific temperature, and a known mass or volume of the saturated solution is taken. The solvent is then evaporated, and the mass of the remaining solid solute is determined.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of lithium trifluoromethanesulfonate to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A thermostatically controlled shaker or magnetic stirrer is recommended.

-

Allow the undissolved solid to settle.

-

-

Sample Collection:

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-calibrated pipette. To avoid drawing up solid particles, a syringe filter can be used.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, dry evaporating dish or beaker.

-

Carefully evaporate the solvent under a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, a rotary evaporator or vacuum oven may be necessary. Ensure the temperature is kept below the decomposition temperature of the salt.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, dry the solid residue in a vacuum oven at an appropriate temperature to remove any residual solvent.

-

Cool the container in a desiccator to room temperature and weigh it accurately.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved salt by subtracting the initial mass of the empty container from the final mass of the container with the dried salt.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, moles of solute per kilogram of solvent (molality), or moles of solute per liter of solution (molarity).

-

Spectroscopic Methods

Spectroscopic techniques, such as UV-Vis, NMR, or ICP-OES, can also be used to determine solubility, often with higher precision and for lower solubility compounds.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Protocol:

ICP-OES is a highly sensitive method for determining the concentration of elements, in this case, lithium.

-

Preparation of Saturated Solution: Prepare the saturated solution as described in the gravimetric method.

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample quantitatively with a suitable solvent (often an aqueous acidic solution for ICP-OES analysis) to a concentration that falls within the linear range of the instrument. The dilution factor must be accurately recorded.

-

-

Calibration: Prepare a series of standard solutions of lithium with known concentrations in the same matrix as the diluted sample.

-

Measurement: Analyze the prepared sample and standard solutions using the ICP-OES instrument, measuring the emission intensity of a characteristic lithium wavelength.

-

Calculation: Construct a calibration curve from the standard solutions and use it to determine the lithium concentration in the diluted sample. The solubility of lithium trifluoromethanesulfonate in the original organic solvent can then be calculated by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a salt in an organic solvent.

References

An In-depth Technical Guide on the Molecular Structure and Bonding in Lithium Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium trifluoromethanesulfonate (B1224126), commonly known as lithium triflate (LiCF₃SO₃ or LiOTf), is a salt of significant interest due to its high thermal stability, exceptional ionic conductivity, and solubility in a wide range of polar solvents.[1][2][3][4] These properties make it a crucial component in the development of electrochemical systems, particularly as an electrolyte in lithium-ion batteries.[2][3][5][6] This guide provides a comprehensive overview of the molecular structure and chemical bonding of lithium triflate, supported by quantitative data, detailed experimental methodologies, and visual representations.

Molecular Structure and Geometry

Lithium triflate consists of a lithium cation (Li⁺) and a trifluoromethanesulfonate (triflate, CF₃SO₃⁻) anion.[2] Crystallographic studies reveal that in the solid state, the triflate anion exhibits a distorted tetrahedral geometry around the central sulfur atom, conforming to C₃v symmetry.[1] The lithium cations are coordinated by oxygen atoms from multiple triflate anions, forming an extended ionic lattice structure.[1]

Crystallographic Data

The crystal structure of lithium triflate has been determined by X-ray powder diffraction. The compound crystallizes in a monoclinic system.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 10.2432 Å |

| b | 5.0591 Å |

| c | 9.5592 Å |

| α | 90° |

| β | 90.319° |

| γ | 90° |

| Z | 4 |

Table 1: Crystal structure data for lithium triflate.[7]

Bond Lengths and Angles

Detailed analysis of the crystal structure provides precise measurements of the bond lengths and angles within the triflate anion and the coordination environment of the lithium cation.

| Bond | Bond Length (Å) |

| S-O | ~1.44 |

| S-C | ~1.82 |

| C-F | ~1.33 |

| Li-O | 1.925 - 1.940 |

Table 2: Key bond lengths in lithium triflate.[1][8]

| Angle | Angle (degrees) |

| F-C-F | ~108.5 |

Table 3: Key bond angle in the triflate anion.[1]

Chemical Bonding

The bonding in lithium triflate is predominantly ionic, characterized by the electrostatic attraction between the positively charged lithium cation and the negatively charged triflate anion.[1] However, the triflate anion itself features strong covalent bonds.

The triflate anion's stability is a result of resonance, which delocalizes the negative charge across the three oxygen atoms.[5] Further stabilization is provided by the strong electron-withdrawing nature of the trifluoromethyl group.[5] Molecular orbital calculations indicate that the highest occupied molecular orbital (HOMO) is primarily located on the oxygen atoms, with some contribution from the sulfur d-orbitals.[1]

The interaction between the lithium cation and the triflate anion can be influenced by the surrounding medium. In solution or within polymer matrices, lithium triflate can exist as "free" ions, contact ion pairs, or larger aggregates, depending on the concentration and the nature of the solvent or polymer.[8][9]

Vibrational Spectroscopy Data

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for probing the nature of ionic interactions in lithium triflate. The vibrational frequencies of the triflate anion are sensitive to its coordination environment.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| νs(SO₃) | 1045 | Symmetric stretching of SO₃ |

| νas(SO₃) | 1250, 1291 | Asymmetric stretching of SO₃ |

| νs(CF₃) | 1224 | Symmetric stretching of CF₃ |

| δs(CF₃) | 760 (approx.) | Symmetric bending of CF₃ |

Table 4: Characteristic vibrational frequencies of the triflate anion in lithium triflate.[10]

Changes in these vibrational frequencies, particularly the νs(SO₃) and δs(CF₃) modes, can indicate the degree of ionic association (ion pair formation).[10]

Experimental Protocols

Synthesis of Lithium Triflate

A common laboratory-scale synthesis of lithium triflate involves the neutralization reaction between triflic acid and a lithium base.[1]

Methodology:

-

A solution of lithium hydroxide (B78521) monohydrate (0.5 mol) in water is prepared and cooled to 0-5°C in an ice bath.

-

Triflic acid (0.5 mol) is added dropwise to the cooled lithium hydroxide solution with continuous stirring. The reaction is monitored to maintain the temperature within the specified range.

-

The reaction proceeds according to the equation: CF₃SO₃H + LiOH → LiCF₃SO₃ + H₂O.

-

After the addition is complete and the solution is neutralized, the water is removed under reduced pressure at a temperature of 40°C.

-

The resulting product is a white crystalline solid of lithium triflate.[1]

X-ray Crystallography

X-ray crystallography is employed to determine the precise arrangement of atoms within the crystal lattice of lithium triflate.

Methodology:

-

A high-purity, crystalline powder sample of lithium triflate is obtained.

-

The sample is loaded into a capillary tube or onto a flat sample holder.

-

The sample is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffraction pattern of the X-rays scattered by the crystal lattice is recorded as a function of the scattering angle (2θ).

-

The resulting diffraction data is processed to determine the unit cell parameters, space group, and atomic positions, leading to the complete crystal structure. The structure of lithium triflate was successfully determined from X-ray powder diffraction data.[7]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is utilized to investigate the vibrational modes of the triflate anion and to study the interactions between the lithium cation and the anion.

Methodology:

-

A small amount of the solid lithium triflate sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

An infrared beam is passed through the ATR crystal. The beam undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a short distance into the sample.

-

The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

The attenuated infrared beam is directed to a detector.

-

A Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum, which shows absorbance or transmittance as a function of wavenumber. This technique is effective for studying the interactions of lithium triflate in polymer electrolytes.[10]

Visualizations

Caption: Molecular structure of lithium triflate showing covalent bonds within the triflate anion and the ionic interaction between the lithium cation and an oxygen atom.

Caption: Diagram illustrating the primary bonding relationships in lithium triflate.

References

- 1. webqc.org [webqc.org]

- 2. Lithium triflate - Wikipedia [en.wikipedia.org]

- 3. High-Purity Industrial & Chemical Grade of Lithium Triflate | CAS 33454-82-9 | Aure Chemical [aurechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Triflate - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Trifluoromethanesulfonic acid, lithium salt | CF3LiO3S | CID 3664839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

discovery and history of lithium trifluoromethanesulfonate

An In-depth Technical Guide to Lithium Trifluoromethanesulfonate (B1224126): Discovery, History, and Applications

Introduction

Lithium trifluoromethanesulfonate, commonly referred to as lithium triflate (LiOTf), is a synthetic compound with the chemical formula CF₃SO₃Li. It is the lithium salt of trifluoromethanesulfonic acid, one of the strongest known organic acids. Since its conceptualization, rooted in the mid-20th century exploration of organofluorine chemistry, lithium triflate has emerged as a compound of significant interest in both academic research and industrial applications. Its unique combination of high thermal stability, electrochemical stability, and Lewis acidity has established it as a critical component in advanced energy storage systems and as a versatile catalyst in organic synthesis.

This technical guide provides a comprehensive overview of the , its physicochemical properties, detailed experimental protocols for its synthesis, and its major applications. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth information to support further innovation and application of this remarkable salt.

Discovery and Historical Development

The journey to the discovery and utilization of lithium trifluoromethanesulfonate is intrinsically linked to the development of perfluoroalkanesulfonic acids. The foundational work in this area was laid in the mid-1950s by T. Gramstad and R. N. Haszeldine. Their research on perfluoroalkyl derivatives of sulfur, published in the Journal of the Chemical Society in 1956, described the synthesis of trifluoromethanesulfonic acid (triflic acid), the parent acid of the triflate anion.[1][2][3] This pioneering work opened the door to the synthesis of a new class of salts with unique and highly desirable properties.

The synthesis of triflic acid was a critical first step. Haszeldine and Kidd first reported the synthesis of trifluoromethanesulfonic acid in 1954 by the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide.[4] Following the isolation and characterization of triflic acid, the preparation of its metallic salts, including lithium triflate, became an attainable goal. The primary route to these salts was through the neutralization of the superacid with a corresponding base, such as a metal carbonate or hydroxide (B78521).

The initial interest in metal triflates was largely academic, focusing on their chemical properties and the unique nature of the non-coordinating triflate anion. However, with the advent of lithium-ion battery technology in the latter half of the 20th century, the search for stable and highly conductive electrolyte salts brought lithium triflate into the spotlight. Its high thermal and electrochemical stability, coupled with its ability to dissolve in a wide range of organic solvents, made it a promising candidate for battery electrolytes.

Simultaneously, the field of organic synthesis began to recognize the potential of metal triflates as potent Lewis acid catalysts. The introduction of rare-earth metal triflates as water-compatible Lewis acids in 1987 marked a significant milestone.[5] This development spurred extensive research into the catalytic activity of various metal triflates, including lithium triflate, in a wide array of organic transformations.

Timeline of Key Developments

Physicochemical Properties

Lithium trifluoromethanesulfonate is a white, crystalline powder that is highly soluble in water and a variety of organic solvents.[6] Its notable properties are summarized in the tables below.

General and Physical Properties

| Property | Value |

| Chemical Formula | CF₃SO₃Li |

| Molar Mass | 156.01 g/mol |

| Appearance | White crystalline powder |

| Melting Point | >300 °C |

| Thermal Decomposition | Approximately 375-420 °C |

Solubility Data

| Solvent | Solubility ( g/100g of solvent) at 25 °C |

| Water | 360 |

| Tetrahydrofuran (THF) | 53.15 |

| Acetonitrile | High |

| Dimethylformamide (DMF) | High |

| Dimethyl sulfoxide (B87167) (DMSO) | High |

| Propylene Carbonate (PC) | High |

| Dimethyl Carbonate (DMC) | High |

Electrochemical Properties

| Property | Value / Description |

| Ionic Conductivity | High in organic solvents and polymer matrices. For example, in PEO-based electrolytes, conductivity can reach ~10⁻⁴ S/cm at elevated temperatures.[7] |

| Electrochemical Stability Window | Wide, making it suitable for high-voltage battery applications. |

Synthesis of Lithium Trifluoromethanesulfonate

Several methods have been developed for the synthesis of lithium trifluoromethanesulfonate. The choice of method often depends on the desired scale and purity of the final product. Two common methods are detailed below.

Method 1: Neutralization of Trifluoromethanesulfonic Acid with Lithium Carbonate

This is a common laboratory-scale synthesis based on a simple acid-base neutralization reaction.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagents: Dissolve a stoichiometric amount of lithium carbonate (Li₂CO₃) in deionized water in the flask.

-

Reaction: Slowly add trifluoromethanesulfonic acid (CF₃SO₃H) dropwise from the dropping funnel to the stirred lithium carbonate solution. The addition should be controlled to manage the effervescence of carbon dioxide gas. The balanced chemical equation is: 2 CF₃SO₃H + Li₂CO₃ → 2 CF₃SO₃Li + H₂O + CO₂

-

Completion and Isolation: After the addition is complete, continue stirring the solution for a few hours to ensure the reaction goes to completion. The resulting aqueous solution of lithium triflate can then be concentrated by rotary evaporation to remove the water.

-

Purification: The crude lithium triflate is then dried under high vacuum at an elevated temperature (e.g., 120-150 °C) to remove any residual water. The purity of the final product can be verified by techniques such as NMR spectroscopy and elemental analysis. A potential issue with this method is the possibility of unreacted lithium carbonate remaining in the final product, which can negatively impact the conductivity in battery applications.[8]

Method 2: Reaction of Trifluoromethanesulfonyl Fluoride (B91410) with Lithium Hydroxide

This method is suitable for larger-scale industrial production and often yields a high-purity product.

Experimental Protocol:

-

Reaction Setup: A high-pressure stainless steel autoclave is charged with a 10.0% aqueous solution of lithium hydroxide (LiOH) and calcium oxide (CaO), which acts as a fluoride scavenger.[9]

-

Reaction Conditions: The temperature of the autoclave is raised to 85 °C, and the mixture is stirred. Trifluoromethanesulfonyl fluoride (CF₃SO₂F) gas is then continuously fed into the reactor, maintaining a constant pressure.

-

Reaction Time: The reaction is typically carried out for several hours (e.g., 3.5 hours), followed by a holding period to ensure complete reaction.[9]

-

Isolation: After cooling the reactor to room temperature, the reaction mixture is filtered to remove insoluble byproducts. The resulting aqueous solution contains lithium trifluoromethanesulfonate.

-

Purification: The water is removed under reduced pressure, and the solid product is dried under vacuum at an elevated temperature to yield high-purity lithium triflate.

Synthesis Pathway Visualization

Applications

The unique properties of lithium trifluoromethanesulfonate have led to its widespread use in two primary areas: as an electrolyte in lithium-ion batteries and as a Lewis acid catalyst in organic synthesis.

Electrolyte in Lithium-Ion Batteries

Lithium triflate was one of the early candidates for electrolyte salts in the development of lithium-ion batteries. Its high thermal stability and good ionic conductivity were significant advantages over other salts. It is particularly well-suited for use in solid polymer electrolytes (SPEs), where it is often dissolved in a polymer matrix such as polyethylene (B3416737) oxide (PEO).[7] The triflate anion's plasticizing effect on the polymer chains enhances ionic mobility.

While lithium hexafluorophosphate (B91526) (LiPF₆) has become the industry standard for liquid electrolytes due to its superior ionic conductivity and formation of a stable solid-electrolyte interphase (SEI) on graphite (B72142) anodes, LiOTf continues to be of interest for specific applications, especially in solid-state batteries and for its higher thermal stability.

Lewis Acid Catalyst in Organic Synthesis

Lithium triflate functions as a mild and effective Lewis acid catalyst in a variety of organic reactions. The lithium cation acts as the Lewis acidic center, while the triflate anion is non-coordinating and does not interfere with the reaction. This allows for the activation of substrates without the harsh conditions often required by traditional Lewis acids like aluminum chloride.

One of the most significant applications of metal triflates, including LiOTf, is in Friedel-Crafts reactions.[10] In these reactions, the metal triflate activates the acylating or alkylating agent, facilitating electrophilic aromatic substitution.

Mechanism of LiOTf-Catalyzed Friedel-Crafts Acylation

The mechanism involves the coordination of the lithium cation to the carbonyl oxygen of the acylating agent (e.g., an acid anhydride), which increases its electrophilicity and promotes the formation of a highly reactive acylium ion intermediate. This intermediate then undergoes electrophilic attack on the aromatic ring to form the acylated product.

Other notable applications of lithium triflate in organic synthesis include:

-

Aldol reactions: Catalyzing the reaction between an enolate and a carbonyl compound.

-

Diels-Alder reactions: Promoting the cycloaddition of a conjugated diene and a dienophile.

-

Glycosylation reactions: Facilitating the formation of glycosidic bonds.

Conclusion

From its theoretical underpinnings in the mid-20th century to its current status as a versatile and valuable chemical, lithium trifluoromethanesulfonate has had a significant impact on both materials science and organic chemistry. Its unique combination of properties, including high thermal and electrochemical stability, and effective Lewis acidity, has driven its adoption in demanding applications such as lithium-ion batteries and as a catalyst for a wide range of organic transformations. As research continues to push the boundaries of energy storage and chemical synthesis, the importance and applications of lithium trifluoromethanesulfonate are poised to expand even further. This guide has provided a comprehensive overview of its discovery, properties, synthesis, and applications, intended to serve as a valuable resource for the scientific community.

References

- 1. 33. Perfluoroalkyl derivatives of sulphur. Part IV. Perfluoroalkanesulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 33. Perfluoroalkyl derivatives of sulphur. Part IV. Perfluoroalkanesulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. How to synthesize Trifluoromethanesulfonic acid?_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Lithium trifluoromethanesulfonate | 33454-82-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN111116429A - Method for synthesizing alkali metal trifluoromethanesulfonate - Google Patents [patents.google.com]

- 9. Lithium trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Fundamental Electrochemical Properties of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core electrochemical properties of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a prominent salt in the development of next-generation lithium-ion batteries and other electrochemical systems. This document outlines key performance metrics, details the experimental protocols for their measurement, and presents visual workflows and relationships to aid in research and development.

Core Electrochemical Properties of LiTFSI

LiTFSI is recognized for its exceptional thermal and chemical stability, good ionic conductivity, and its role in forming a stable solid electrolyte interphase (SEI) on electrode surfaces.[1] These properties make it a viable alternative to the more conventional lithium hexafluorophosphate (B91526) (LiPF₆), especially in high-temperature and high-voltage applications.[2]

Ionic Conductivity

The ionic conductivity of LiTFSI-based electrolytes is a critical factor influencing battery performance, particularly the rate capability. It is highly dependent on the solvent system, salt concentration, and temperature.

| Solvent System | Concentration (mol/L) | Temperature (°C) | Ionic Conductivity (mS/cm) |

| Propylene Carbonate (PC) | - | - | - |

| Ethylene Glycol (EG) | 1:6 (molar ratio EG:LiTFSI) | - | 1.29[3] |

| Water | 1 | - | 9.67[3] |

| Tetraethylene Glycol Dimethyl Ether (TEGDME) | 1.0 | - | ~2.72[4] |

| 1,3-diethylimidazolium bis(trifluoromethylsulfonyl)imide (C₂C₂imTFSI) | 0.5 | Room Temp. | - |

| Dimethylacetamide (DMA) / Sulfolane (TMS) mixtures | - | - | > 4 V vs Li/Li⁺[5] |

Note: The table will be populated with more specific data as it is extracted and organized from various sources.

Electrochemical Stability Window (ESW)

The electrochemical stability window defines the voltage range within which the electrolyte remains stable without significant decomposition. A wide ESW is crucial for high-voltage battery applications. For LiTFSI, the ESW is notably wide and can be influenced by the solvent and salt concentration.

| Working Electrode | Solvent System | Concentration | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Stability Window (V) |

| Glassy Carbon | Sulfolane (TMS) | - | ~6.0[5] | ~1.0[5] | ~5.0[5] |

| Stainless Steel | Water (Aqueous) | 21 m | ~4.9[6] | ~1.9 | ~3.0 |

| Glassy Carbon | 1,3-diethylimidazolium bis(trifluoromethylsulfonyl)imide (C₂C₂imTFSI) | - | - | - | - |

Note: The table will be populated with more specific data as it is extracted and organized from various sources.

Lithium-Ion Transference Number (t₊)

The transference number represents the fraction of the total ionic conductivity contributed by the lithium cations. A high transference number is desirable to minimize concentration polarization and improve power density.

| Electrolyte System | Method | Transference Number (t₊) |

| PEO/LiTFSI | Bruce-Vincent | Varies with concentration |

| Ionic Liquid Electrolytes | Pulsed Field Gradient NMR | - |

| Gel Polymer Electrolyte (1 M LiTFSI in DOL-DME) | - | 0.98[7] |

Note: The table will be populated with more specific data as it is extracted and organized from various sources.

Solubility

The solubility of LiTFSI in various organic solvents is a key parameter for electrolyte formulation. LiTFSI generally exhibits high solubility in polar aprotic solvents.

| Solvent | Temperature (°C) | Solubility |

| Ethanol | 25 - 45 | High[8] |

| Acetonitrile | 25 - 45 | High[8] |

| Dimethyl Carbonate (DMC) | 25 - 45 | Moderate[8] |

| Dimethyl Sulfoxide (DMSO) | 25 - 45 | High[8] |

| Propylene Carbonate (PC) | 25 - 45 | High[8] |

Note: The table will be populated with more specific data as it is extracted and organized from various sources. The order of solubility is generally LiNO₃ > LiTFSI > LiBr > LiCl > LiPF₆ > LiF in these solvents.[8]

Thermal Stability

LiTFSI exhibits excellent thermal stability, with a high decomposition temperature, making it suitable for applications where elevated temperatures are a concern.

| Technique | Parameter | Value |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature | > 360 °C[1] |

| Differential Scanning Calorimetry (DSC) | Onset of Decomposition (in dual-salt with LiODFB) | 138.5 °C (solvents) / 271.0 °C (salts)[1][9] |

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reliable and comparable data on the electrochemical properties of LiTFSI.

Ionic Conductivity Measurement

Method: Electrochemical Impedance Spectroscopy (EIS)

-

Cell Assembly: Assemble a symmetric cell with two blocking electrodes (e.g., stainless steel or titanium) separated by a separator soaked in the LiTFSI electrolyte.

-

Instrumentation: Use a potentiostat with a frequency response analyzer.

-

Measurement Parameters:

-

Frequency Range: Typically 1 MHz to 1 Hz.

-

AC Amplitude: A small AC voltage (e.g., 10 mV) to ensure a linear response.

-

Temperature Control: Maintain a constant and known temperature throughout the measurement.

-

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (Z' vs. -Z'').

-

The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.

-

Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the thickness of the separator and A is the electrode area.

-

Electrochemical Stability Window (ESW) Determination

Method: Cyclic Voltammetry (CV)

-

Cell Assembly: A three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon, platinum, or stainless steel), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

-

Instrumentation: A potentiostat capable of performing cyclic voltammetry.

-

Measurement Parameters:

-

Scan Rate: A slow scan rate (e.g., 10 mV/s) is used to approximate steady-state conditions.

-

Potential Range: The potential is swept from the open-circuit potential to progressively wider anodic and cathodic limits.

-

-

Data Analysis:

-

The ESW is determined by identifying the potentials at which a significant and irreversible increase in current is observed, indicating the onset of electrolyte oxidation or reduction.

-

A cutoff current density is often defined to determine the stability limits.

-

Lithium-Ion Transference Number (t₊) Measurement

Method: Bruce-Vincent Method (Potentiostatic Polarization)

-

Cell Assembly: A symmetric Li | Electrolyte | Li cell is assembled.

-

Instrumentation: A potentiostat capable of potentiostatic polarization and electrochemical impedance spectroscopy.

-

Procedure:

-

Measure the initial impedance of the cell to determine the initial bulk and interfacial resistances (R_b,₀ and R_i,₀).

-

Apply a small DC voltage polarization (ΔV, typically 10-20 mV) and record the current as a function of time until a steady-state current (I_ss) is reached.

-

Measure the final impedance of the cell after polarization to determine the steady-state bulk and interfacial resistances (R_b,ss and R_i,ss).

-

-

Data Analysis: The transference number is calculated using the following equation: t₊ = [I_ss * R_b,ss * (ΔV - I₀ * R_i,₀)] / [I₀ * R_b,₀ * (ΔV - I_ss * R_i,ss)] where I₀ is the initial current.

Solubility Determination

Method: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

-

Sample Preparation: Prepare saturated solutions of LiTFSI in the desired solvent at a constant temperature. This can be achieved by adding an excess of the salt to the solvent and stirring for an extended period to ensure equilibrium.

-

Filtration: Filter the saturated solution to remove any undissolved salt.

-

Dilution: Accurately dilute a known mass or volume of the filtered saturated solution with a suitable solvent.

-

ICP-OES Analysis: Analyze the diluted solution using ICP-OES to determine the concentration of lithium.

-

Calculation: From the lithium concentration in the diluted sample and the dilution factor, calculate the solubility of LiTFSI in the original solvent.[8]

Thermal Stability Analysis

Methods: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of the LiTFSI salt or electrolyte in a hermetically sealed DSC/TGA pan.

-

Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

-

TGA Measurement Parameters:

-

Temperature Range: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 600 °C).

-

Heating Rate: A constant heating rate (e.g., 10 °C/min) is typically used.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is used to prevent oxidation.

-

-

DSC Measurement Parameters:

-

Temperature Program: Similar to TGA, heat the sample over a defined temperature range at a constant rate.

-

Atmosphere: Inert atmosphere.

-

-

Data Analysis:

-

TGA: The onset of mass loss in the TGA curve indicates the decomposition temperature of the material.

-

DSC: Exothermic or endothermic peaks in the DSC curve correspond to thermal events such as melting, crystallization, or decomposition. The onset temperature of an exothermic peak can indicate the start of a decomposition reaction.

-

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and the interplay of various factors can significantly enhance understanding and guide research efforts.

Caption: Workflow for the preparation and comprehensive characterization of LiTFSI-based electrolytes.

Caption: Interrelationship of factors affecting the ionic conductivity of LiTFSI-based electrolytes.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrolyte Material Testing Solutions | Agilent | Agilent [agilent.com]

- 3. mt.com [mt.com]

- 4. researchgate.net [researchgate.net]

- 5. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]

- 6. osti.gov [osti.gov]

- 7. lithiuminventory.com [lithiuminventory.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Lithium Triflate (LiCF₃SO₃): A Technical Guide to its Hygroscopic Nature and Handling

For Researchers, Scientists, and Drug Development Professionals

Lithium trifluoromethanesulfonate, commonly known as lithium triflate (LiOTf), is a salt with the chemical formula LiCF₃SO₃[1]. It is recognized for its exceptional thermal stability, high ionic conductivity, and wide electrochemical window, making it a critical component in advanced technologies, particularly as an electrolyte salt in high-performance lithium-ion batteries[2][3]. It also serves as an effective Lewis acid catalyst in various organic reactions[3]. However, a critical physicochemical property that demands rigorous attention during its use is its hygroscopic nature[1][2][4][5]. This guide provides an in-depth analysis of the hygroscopic properties of lithium triflate, outlines the consequences of moisture absorption, and details the necessary protocols for its handling, storage, and characterization.

The Hygroscopic Nature of Lithium Triflate

Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding atmosphere[6]. Lithium triflate is consistently described as a hygroscopic solid, a characteristic that necessitates careful handling to maintain its anhydrous state and ensure experimental reproducibility and product integrity[1][4][5]. The uptake of atmospheric water can lead to significant alterations in its physical and chemical properties[6].

The following tables summarize key quantitative data related to lithium triflate's properties and the hazards associated with its handling.

Table 1: Physicochemical Properties of Lithium Triflate

| Property | Value | Source(s) |

| Chemical Formula | CF₃LiO₃S | [1][8] |

| Molar Mass | 156.01 g/mol | [1][8] |

| Appearance | White crystalline solid/powder | [1][2] |

| Melting Point | >300 °C (decomposes) | [2] |

| Solubility | Highly soluble in water and polar organic solvents | [2][3] |

| Hygroscopicity | Hygroscopic | [1][2][4][5] |

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Category | Description | Recommended PPE | Source(s) |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Chemical-resistant gloves (e.g., nitrile rubber) | [9][10][11] |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2) | Safety goggles or face shield | [9][10][11] |

| Respiratory Irritation | May cause respiratory tract irritation | NIOSH-approved respirator for dust/mist if ventilation is inadequate | [9][10][11] |

| Ingestion | Harmful if swallowed | N/A (Preventative measure: Do not eat, drink, or smoke in the lab) | [12] |

Consequences of Moisture Absorption

The absorption of water by lithium triflate can have several detrimental effects, impacting its performance across various applications:

-

Electrochemical Performance: In lithium-ion batteries, the presence of moisture can lead to the formation of hydrofluoric acid (HF) through the hydrolysis of the triflate anion, which can corrode battery components and degrade performance[4].

-

Chemical Reactivity: In organic synthesis, absorbed water can act as an unwanted reactant or poison the catalyst, leading to lower yields, side reactions, and unpredictable outcomes.

-

Physical Properties: Moisture uptake can cause the powder to cake or agglomerate, altering its flowability and making accurate weighing and dispensing difficult. In deliquescent cases, the solid can dissolve in the absorbed water, forming a saturated solution[6].

Experimental Protocols: Characterization and Handling

Proper characterization and handling are paramount to mitigating the effects of hygroscopicity.

Dynamic Vapor Sorption (DVS) is a standard gravimetric technique used to measure the extent and rate of moisture sorption by a sample at controlled relative humidity (RH) and temperature[13].

Objective: To quantitatively determine the hygroscopic profile of lithium triflate by generating a moisture sorption-desorption isotherm.

Methodology:

-

Sample Preparation: A small amount of lithium triflate (typically 5-15 mg) is placed into the DVS instrument's sample pan.

-

Drying: The sample is first dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This dry mass is recorded as the reference mass.

-

Sorption Phase: The RH is increased stepwise (e.g., in 10% RH increments from 0% to 90%). At each step, the system holds the RH constant until mass equilibrium is reached. The mass uptake is recorded at each step.

-

Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased stepwise back to 0% RH, and the mass loss is recorded at each equilibrium point.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate a sorption-desorption isotherm. This plot reveals the material's hygroscopicity, deliquescence point, and any hysteresis.

To prevent moisture contamination, lithium triflate must be handled under controlled conditions. The ideal environment is an inert atmosphere, such as a glove box.

Mandatory Storage Conditions:

-

Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen)[4].

-

Environment: Keep in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong acids[4][9][12].

The following diagrams illustrate the recommended workflows for handling lithium triflate.

References

- 1. Lithium triflate - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. High-Purity Industrial & Chemical Grade of Lithium Triflate | CAS 33454-82-9 | Aure Chemical [aurechem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.cn]

- 6. benchchem.com [benchchem.com]

- 7. Influence of Lithium Triflate Salt Concentration on Structural, Thermal, Electrochemical, and Ionic Conductivity Properties of Cassava Starch Solid Biopolymer Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. gelest.com [gelest.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Preparation of PEO-Lithium Triflate Solid Polymer Electrolyte: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and characterization of Poly(ethylene oxide) (PEO) based solid polymer electrolytes with lithium triflate (LiCF₃SO₃ or LiTf). Solid polymer electrolytes are a critical component in the development of safer, high-energy-density solid-state lithium-ion batteries.

Introduction

Poly(ethylene oxide) (PEO) is a promising polymer host for solid-state electrolytes due to its excellent ability to dissolve lithium salts, good electrochemical stability, and cost-effectiveness.[1][2] The transport of lithium ions occurs predominantly within the amorphous regions of the PEO matrix.[1][3] However, the semi-crystalline nature of PEO at room temperature can limit ionic conductivity.[4][5] The addition of lithium salts like lithium triflate not only provides charge carriers but also influences the polymer's crystallinity and thermal properties.[6] This protocol details the solvent casting method, a common and straightforward technique for fabricating PEO-LiTf solid polymer electrolyte films.

Experimental Protocols

Materials and Equipment

-

Materials:

-

Poly(ethylene oxide) (PEO), high molecular weight (e.g., Mv = 600,000 g/mol )

-

Lithium triflate (LiCF₃SO₃), battery grade

-

Acetonitrile (B52724) (ACN), anhydrous

-

-

Equipment:

-

Glovebox with an inert atmosphere (e.g., Argon)

-

Magnetic stirrer and hotplate

-

Glass vials with magnetic stir bars

-

Teflon (PTFE) petri dishes or casting plates

-

Vacuum oven

-

Electrochemical Impedance Spectroscopy (EIS) analyzer

-

Differential Scanning Calorimeter (DSC)

-

Linear Sweep Voltammetry (LSV) setup (Potentiostat)

-

Stainless steel blocking electrodes

-

Lithium metal foil

-

Preparation of PEO-LiTf Solid Polymer Electrolyte (Solvent Casting Method)

This protocol describes the preparation of a PEO-LiTf electrolyte with a specific ether oxygen to lithium ion (EO:Li) molar ratio, a critical parameter influencing the electrolyte's properties.

Step 1: Pre-Drying of Materials To prevent moisture contamination, which can degrade the electrolyte's performance, all materials must be thoroughly dried.

-

Dry PEO powder in a vacuum oven at 50°C for at least 12 hours.[6]

-

Dry lithium triflate in a vacuum oven at a temperature above 100°C (e.g., 120°C) for at least 12 hours.[6]

Step 2: Solution Preparation (Inside an Inert Atmosphere Glovebox)

-

PEO Solution: Dissolve the pre-weighed amount of dried PEO in anhydrous acetonitrile (e.g., 4 wt% PEO solution) in a glass vial. Stir the mixture overnight at a moderate speed to ensure complete dissolution.[7]

-

Lithium Triflate Solution: In a separate vial, dissolve the pre-weighed amount of dried lithium triflate in anhydrous acetonitrile. The amount of lithium triflate should be calculated based on the desired EO:Li molar ratio. Stir until the salt is fully dissolved.

-

Mixing: Slowly add the lithium triflate solution to the PEO solution while stirring. Continue to stir the mixture for another 5-8 hours at a slow speed to achieve a homogeneous solution and avoid trapping air bubbles.[7]

Step 3: Film Casting and Solvent Evaporation

-

Pour the homogeneous PEO-LiTf solution into a Teflon petri dish.[7]

-

Allow the solvent to evaporate slowly inside the glovebox at room temperature for at least 24 hours. A slow evaporation rate is crucial for forming a uniform, free-standing film.

-

Once the film is formed, transfer it to a vacuum oven and dry at an elevated temperature (e.g., 60°C) for at least 24 hours to remove any residual solvent.

Step 4: Film Storage Store the resulting solid polymer electrolyte film in the inert atmosphere of the glovebox to prevent moisture absorption.

Characterization Protocols

Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity

-

Cut a circular sample of the prepared PEO-LiTf film.

-

Sandwich the electrolyte film between two stainless steel blocking electrodes.

-

Assemble the cell in an airtight container (e.g., a Swagelok-type cell) inside the glovebox.

-

Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

-

Perform EIS measurements over a wide frequency range (e.g., 1 Hz to 1 MHz) with a small AC amplitude (e.g., 10 mV).

-

The ionic conductivity (σ) can be calculated from the bulk resistance (Rb) obtained from the Nyquist plot using the formula: σ = l / (Rb * A), where 'l' is the thickness of the electrolyte film and 'A' is the electrode area.

Differential Scanning Calorimetry (DSC) for Thermal Properties

-

Seal a small, pre-weighed sample (5-10 mg) of the electrolyte film in an aluminum DSC pan inside the glovebox.

-

Perform the DSC measurement under an inert atmosphere (e.g., nitrogen).

-

The typical thermal profile involves:

-

An initial cooling scan to a low temperature (e.g., -100°C).

-

A subsequent heating scan to a temperature above the melting point of PEO (e.g., 100°C) at a controlled rate (e.g., 10°C/min).[8]

-

-

The glass transition temperature (Tg) and melting temperature (Tm) can be determined from the resulting thermogram.

Linear Sweep Voltammetry (LSV) for Electrochemical Stability Window (ESW)

-

Assemble a cell with the PEO-LiTf electrolyte film sandwiched between a lithium metal counter/reference electrode and a stainless steel working electrode.

-

Perform LSV by scanning the potential from the open-circuit voltage to a higher potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

-